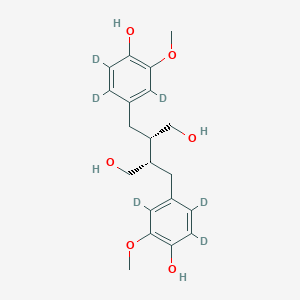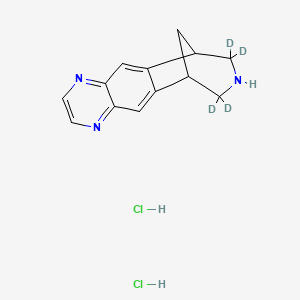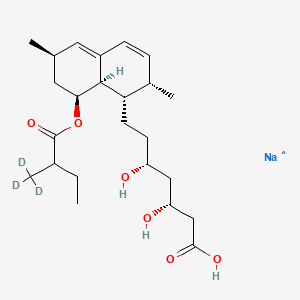
Lovastatin-d3 hydroxy acid (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lovastatin-d3 hydroxy acid (sodium) is a deuterium-labeled derivative of lovastatin hydroxy acid sodium. Lovastatin is a well-known statin medication used to lower cholesterol levels and reduce the risk of cardiovascular diseases. The deuterium labeling in lovastatin-d3 hydroxy acid (sodium) enhances its stability and allows for more precise pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lovastatin-d3 hydroxy acid (sodium) involves the incorporation of deuterium atoms into the lovastatin hydroxy acid sodium molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of lovastatin-d3 hydroxy acid (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the fermentation of Aspergillus terreus to produce lovastatin, followed by chemical modification to introduce deuterium atoms. The final product is purified and formulated for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Lovastatin-d3 hydroxy acid (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound back to its lactone form.
Substitution: Substitution reactions can occur at specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include different metabolites of lovastatin-d3 hydroxy acid (sodium), which can be used for further pharmacological studies .
Aplicaciones Científicas De Investigación
Lovastatin-d3 hydroxy acid (sodium) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lovastatin and its metabolites.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating hyperlipidemia and cardiovascular diseases.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Lovastatin-d3 hydroxy acid (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, lovastatin-d3 hydroxy acid (sodium) reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lovastatin-d3 hydroxy acid (sodium) include:
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Simvastatin
Uniqueness
Lovastatin-d3 hydroxy acid (sodium) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where accurate measurement of drug metabolism and distribution is critical .
Propiedades
Fórmula molecular |
C24H38NaO6 |
|---|---|
Peso molecular |
448.6 g/mol |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |
Clave InChI |
PDWLGNSFYLIXBF-QRVNCVFZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |
SMILES canónico |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


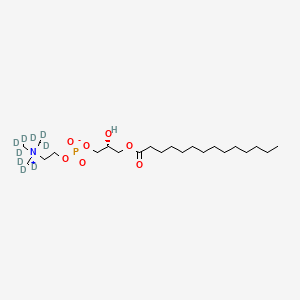
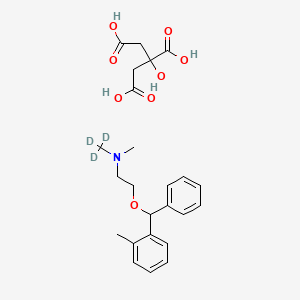
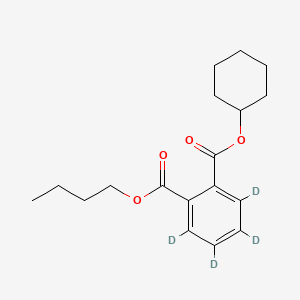
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
![2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide](/img/structure/B12417516.png)




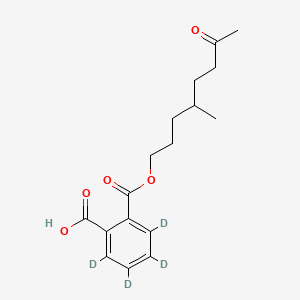
![N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12417535.png)

